4-Amino-3,4-dihydrobenzo[b]oxepin-5(2H)-one hydrochloride
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Overview
Description
4-Amino-3,4-dihydrobenzo[b]oxepin-5(2H)-one hydrochloride is a chemical compound that belongs to the class of benzoxepines. This compound is characterized by its unique structure, which includes an oxepin ring fused with a benzene ring, and an amino group at the fourth position. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3,4-dihydrobenzo[b]oxepin-5(2H)-one hydrochloride typically involves the following steps:
Formation of the Oxepin Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a hydroxybenzene derivative and an epoxide.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with the oxepin ring.
Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Where the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Processing: Where the reactants are continuously fed into a reactor, and the product is continuously removed, allowing for more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3,4-dihydrobenzo[b]oxepin-5(2H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxepin derivatives.
Reduction: Reduction reactions can convert the oxepin ring to a more saturated form.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation Products: Oxepin derivatives with additional oxygen-containing functional groups.
Reduction Products: More saturated benzoxepine derivatives.
Substitution Products: Compounds with various functional groups replacing the amino group.
Scientific Research Applications
4-Amino-3,4-dihydrobenzo[b]oxepin-5(2H)-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-3,4-dihydrobenzo[b]oxepin-5(2H)-one hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Amino-3,4-dihydrobenzo[b]oxepin-5(2H)-one hydrochloride is unique due to its specific structure and the presence of the oxepin ring fused with a benzene ring. This structural feature imparts distinct chemical and biological properties, differentiating it from other similar compounds.
Biological Activity
4-Amino-3,4-dihydrobenzo[b]oxepin-5(2H)-one hydrochloride is a compound belonging to the class of benzoxepines. Its unique structure, characterized by an oxepin ring fused with a benzene ring and an amino group at the fourth position, suggests potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
The molecular formula for this compound is C10H10ClN1O1 with a molecular weight of approximately 201.65 g/mol. The hydrochloride form enhances its solubility in water, facilitating various biological assays.
Pharmacological Studies
Recent studies have highlighted several pharmacological properties of this compound:
Central Nervous System Effects
Research indicates that derivatives of this compound exhibit activity on the central nervous system (CNS). In animal models, particularly mice, some compounds within this class have shown significant CNS activity, suggesting potential applications in treating neurological disorders .
Anti-inflammatory and Analgesic Properties
Preliminary studies suggest that this compound may possess anti-inflammatory and analgesic properties. In vitro assays demonstrated its ability to inhibit pro-inflammatory cytokines such as TNF-α and NO production in macrophages, indicating a mechanism for reducing inflammation .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit various enzymes involved in inflammatory pathways.
- Receptor Binding : It potentially binds to receptors that modulate pain and inflammation signaling pathways.
These interactions can lead to altered cellular functions and reduced inflammatory responses.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
Compound Name | Structure | Key Activity |
---|---|---|
4-Amino-7-methyl-2,3,4,5-tetrahydrobenzo[b]oxepin | Structure | CNS activity |
3,4-Dihydrobenzo[f][1,4]oxazepin derivatives | - | ROCK inhibitors for glaucoma treatment |
The structural differences among these compounds influence their biological activities and therapeutic potentials.
Case Studies
- CNS Activity in Mice : A study published in the Journal of the Chemical Society reported that certain derivatives showed significant CNS activity when administered to mice. This suggests a potential pathway for developing treatments for neurological conditions .
- Anti-inflammatory Effects : In vitro studies demonstrated that the compound effectively inhibited TNF-α production in stimulated macrophages with an IC50 value comparable to established anti-inflammatory agents .
Properties
IUPAC Name |
4-amino-3,4-dihydro-2H-1-benzoxepin-5-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c11-8-5-6-13-9-4-2-1-3-7(9)10(8)12;/h1-4,8H,5-6,11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEIUWLBYILJKDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C(=O)C1N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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